Welcome to the BenchChem Online Store!
molecular formula C11H12N2O4 B8302403 N-(2-nitro-4-propanoylphenyl)acetamide

N-(2-nitro-4-propanoylphenyl)acetamide

Cat. No. B8302403
M. Wt: 236.22 g/mol
InChI Key: SGUWHSHXLDNMIP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US08232272B2

Procedure details

To 140 ml of nitric acid are added portionwise, while maintaining the temperature at −20° C., 37.8 g (198 mM) of N-(4-propanoylphenyl)acetamide. The reaction medium is then poured into a water/ice mixture. The solid that precipitates out is filtered off and washed with water to give, after drying, 37.6 g of N-(2-nitro-4-propanoylphenyl)acetamide in the form of a pale yellow solid.
Quantity
37.8 g
Type
reactant
Reaction Step One
[Compound]
Name
water ice
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
140 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[C:1]([C:5]1[CH:10]=[CH:9][C:8]([NH:11][C:12](=[O:14])[CH3:13])=[CH:7][CH:6]=1)(=[O:4])[CH2:2][CH3:3].[N+:15]([O-])([OH:17])=[O:16]>>[N+:15]([C:7]1[CH:6]=[C:5]([C:1](=[O:4])[CH2:2][CH3:3])[CH:10]=[CH:9][C:8]=1[NH:11][C:12](=[O:14])[CH3:13])([O-:17])=[O:16]

Inputs

Step One
Name
Quantity
37.8 g
Type
reactant
Smiles
C(CC)(=O)C1=CC=C(C=C1)NC(C)=O
Step Two
Name
water ice
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
Quantity
140 mL
Type
reactant
Smiles
[N+](=O)(O)[O-]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-20 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The solid that precipitates out
FILTRATION
Type
FILTRATION
Details
is filtered off
WASH
Type
WASH
Details
washed with water
CUSTOM
Type
CUSTOM
Details
to give
CUSTOM
Type
CUSTOM
Details
after drying

Outcomes

Product
Name
Type
Smiles
[N+](=O)([O-])C1=C(C=CC(=C1)C(CC)=O)NC(C)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.